molecular formula C11H15N3O B2737188 N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide CAS No. 2305468-65-7

N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide

Cat. No.: B2737188
CAS No.: 2305468-65-7
M. Wt: 205.261
InChI Key: NGMINNATMPLKTR-UHFFFAOYSA-N
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Description

N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.261 This compound is characterized by the presence of a cyclopentyl group attached to a pyrazole ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

The synthesis of N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide can be achieved through several synthetic routes. One common method involves the reaction of propargylamine with acryloyl chloride under the Schotten-Baumann conditions . This method typically yields the desired compound in good yields. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus reagents, such as phosphorus sulfides and phosphorus tribromide . Major products formed from these reactions include diethyl phosphonates, 1,2,3-diazaphosphinanes, and 1,2,3-thiazaphosphinines .

Scientific Research Applications

N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used as an additive in water-based drilling fluids to enhance their properties under high-temperature conditions .

Mechanism of Action

The mechanism of action of N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

N-(1-Cyclopentyl-1H-pyrazol-5-yl)acrylamide can be compared with other similar compounds, such as N-[4-(4-phenoxyanilino)quinazolin-6-yl]prop-2-enamide . While both compounds share the prop-2-enamide moiety, they differ in their substituents and overall structure. The unique cyclopentyl group in this compound distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)13-10-7-8-12-14(10)9-5-3-4-6-9/h2,7-9H,1,3-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMINNATMPLKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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